2-(benzylsulfanyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole
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Overview
Description
2-(benzylsulfanyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole is a chemical compound with the molecular formula C17H12Cl2N2OS and a molecular weight of 363.26 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.
Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group on the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include thiols, amines, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with receptors: Binding to cellular receptors and modulating signal transduction pathways.
Disrupting cellular processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
2-benzylsulfanyl-1,3,4-oxadiazole: Lacks the ethenyl and dichlorophenyl groups.
5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole: Lacks the benzylsulfanyl group.
2-benzylsulfanyl-5-phenyl-1,3,4-oxadiazole: Lacks the ethenyl and dichlorophenyl groups.
Uniqueness
2-(benzylsulfanyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole is unique due to the presence of both the benzylsulfanyl and ethenyl-dichlorophenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-benzylsulfanyl-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-14-8-6-13(15(19)10-14)7-9-16-20-21-17(22-16)23-11-12-4-2-1-3-5-12/h1-10H,11H2/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVJKAAQQAWXCT-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)C=CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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